

Head-to-Head Comparison of Hsd17B13 Inhibitors In Vitro

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Compound of Interest

Compound Name: Hsd17B13-IN-12

Cat. No.: B12378030

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A detailed guide for researchers and drug development professionals on the comparative in vitro performance of leading Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors.

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred the development of small molecule inhibitors aimed at recapitulating this protective effect. This guide provides a head-to-head comparison of the in vitro activity of prominent HSD17B13 inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation and selection of appropriate tool compounds.

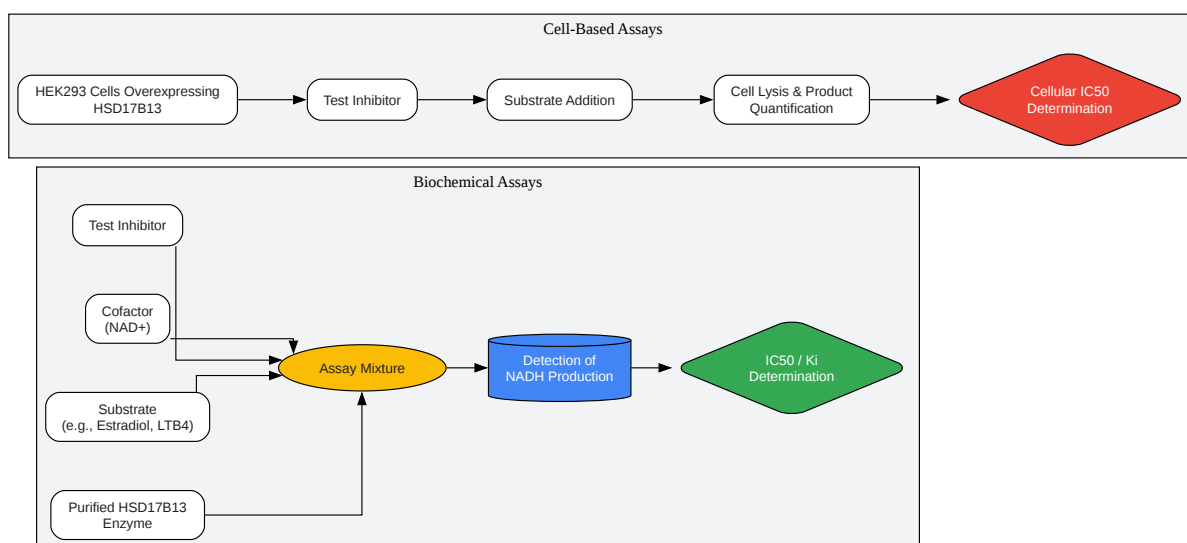
Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of several Hsd17B13 inhibitors based on publicly available data. The primary metrics for comparison are the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (K_i), which are key indicators of a drug's potency.

Inhibitor	Target Species	Assay Type	Substrate	IC50	Ki	Reference
BI-3231	Human HSD17B13	Enzymatic	Estradiol	1.4 μ M (Initial Hit)	-	[1]
Human HSD17B13	Enzymatic	Estradiol	Single-digit nM (Optimized)	Single-digit nM	[1][2]	
Mouse HSD17B13	Enzymatic	-	Single-digit nM	Single-digit nM	[1]	
Human HSD17B13	Cellular	Estradiol	Double-digit nM	-	[1][2]	
HSD17B13-IN-23	Not Specified	Enzymatic	Estradiol	< 0.1 μ M	-	[3]
Not Specified	Enzymatic	Leukotriene B3	< 1 μ M	-	[3]	
HSD17B13-IN-31	Not Specified	Enzymatic	Estradiol	< 0.1 μ M	-	[4]
Not Specified	Enzymatic	Leukotriene B3	< 1 μ M	-	[4]	
EP-036332	Human HSD17B13	Biochemical	Leukotriene B4	Potent Inhibition	-	[5]
Human HSD17B13	Cellular	Estradiol	Potent Inhibition	-	[5]	

Experimental Workflow & Signaling Pathways

The evaluation of Hsd17B13 inhibitors typically follows a standardized in vitro testing funnel, starting from biochemical assays with purified enzyme to more physiologically relevant cell-based models.



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